molecular formula C14H16O B12603954 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene CAS No. 648433-40-3

1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene

Cat. No.: B12603954
CAS No.: 648433-40-3
M. Wt: 200.28 g/mol
InChI Key: BMJRMNAXWQGTHX-UHFFFAOYSA-N
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Description

1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene is an organic compound characterized by the presence of a hept-1-en-5-yn-4-yl group attached to a methoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene typically involves the coupling of a hept-1-en-5-yn-4-yl halide with a methoxybenzene derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of halogenated derivatives or other functionalized benzene rings.

Scientific Research Applications

1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(Hept-1-en-5-yn-4-yl)-3,4-dimethoxybenzene
  • 5-(Hept-1-en-5-yn-4-yl)-2H-1,3-benzodioxole
  • 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene

Comparison: 1-(Hept-1-en-5-yn-4-yl)-4-methoxybenzene is unique due to the presence of a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and development.

Properties

CAS No.

648433-40-3

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-hept-1-en-5-yn-4-yl-4-methoxybenzene

InChI

InChI=1S/C14H16O/c1-4-6-12(7-5-2)13-8-10-14(15-3)11-9-13/h4,8-12H,1,6H2,2-3H3

InChI Key

BMJRMNAXWQGTHX-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC=C)C1=CC=C(C=C1)OC

Origin of Product

United States

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